5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a thiazole ring, an azetidine ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2-methylthiazole, the methyl group is functionalized to introduce a reactive intermediate.
Azetidine Ring Formation: The intermediate is then reacted with an azetidine precursor under conditions that promote ring closure.
Oxadiazole Ring Formation: The azetidine derivative is further reacted with a thiophene-containing precursor to form the oxadiazole ring.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, 5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its diverse reactivity and ability to interact with biological targets make it a promising candidate for therapeutic research.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific application. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- **5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-
5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(phenyl)-1,2,4-oxadiazole oxalate: Similar structure but with a phenyl group instead of a thiophene ring.
Properties
IUPAC Name |
5-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2.C2H2O4/c1-9-15-11(8-21-9)7-18-5-10(6-18)14-16-13(17-19-14)12-3-2-4-20-12;3-1(4)2(5)6/h2-4,8,10H,5-7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURVVKYRAMZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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